(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a thiazole derivative with a triazole derivative under specific reaction conditions. The process may include:
Step 1: Synthesis of the thiazole core by cyclization of appropriate precursors.
Step 2: Introduction of the triazole ring through a cyclization reaction.
Step 3: Functionalization of the benzylidene and phenyl groups with bromine, methoxy, and propoxy substituents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine substituent.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(5-chloro-2-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(5-fluoro-2-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The presence of the bromine substituent in the compound “(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” may confer unique biological activities and chemical reactivity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C21H18BrN3O3S |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18BrN3O3S/c1-3-10-28-16-7-4-13(5-8-16)19-23-21-25(24-19)20(26)18(29-21)12-14-11-15(22)6-9-17(14)27-2/h4-9,11-12H,3,10H2,1-2H3/b18-12- |
InChI Key |
CMXPWOYZWWPNJW-PDGQHHTCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 |
Origin of Product |
United States |
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